2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
描述
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 3,4-dimethylphenyl group at position 1 of the pyrazolo ring and an acetamide moiety at position 5, substituted with a 2,4,6-trimethylphenyl group.
属性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-14-8-17(4)22(18(5)9-14)27-21(30)12-28-13-25-23-20(24(28)31)11-26-29(23)19-7-6-15(2)16(3)10-19/h6-11,13H,12H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACGJOEJWBEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.
Antitumor Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies : A novel series of pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibitory activity against various cancer cell lines. One study reported that compounds with similar scaffolds showed IC50 values ranging from 1.74 µM to 42.3 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
- Mechanism of action : These compounds often exert their anticancer effects through the inhibition of key kinases involved in cell proliferation and survival. Specific targets include cyclin-dependent kinases (CDK) and epidermal growth factor receptors (EGFR), which are crucial for tumor growth regulation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely linked to their structural features. Variations in substituents on the aromatic rings significantly affect their potency. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1a | 2.24 | A549 (Lung Cancer) |
| 1d | 1.74 | MCF-7 (Breast Cancer) |
| Doxorubicin | 9.20 | A549 |
This table summarizes the potency of selected compounds compared to doxorubicin as a reference .
Case Study 1: Antitumor Efficacy in Mice
In vivo studies demonstrated that a related pyrazolo[3,4-d]pyrimidine compound induced a 50% reduction in tumor volume in treated mice models by effectively blocking specific kinase activities associated with tumor growth . This underscores the potential for these compounds in therapeutic applications.
Case Study 2: Synergistic Effects with Other Treatments
Research has also explored the synergistic effects of combining pyrazolo[3,4-d]pyrimidine derivatives with other treatment modalities such as cold atmospheric plasma (CAP). This combination showed enhanced cytotoxicity against tumor cells, suggesting a promising avenue for developing more effective cancer therapies .
科学研究应用
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure and properties of this compound:
- Molecular Formula : C23H24N4O2
- Molecular Weight : 396.47 g/mol
- CAS Number : 894992-65-5
The structure features a pyrazolo[3,4-d]pyrimidine core which is known for its biological activity. The presence of multiple aromatic rings enhances its potential for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar pyrazolo-pyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo-pyrimidines showed promising results against various cancer cell lines, including breast and lung cancer cells .
Antiviral Properties
The compound's structure suggests potential antiviral applications:
- Target Viruses : Research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as HIV and HCV.
- Case Study : A derivative was tested for its ability to inhibit viral replication in vitro, showing IC50 values in the low micromolar range against HCV .
Modulation of GPCRs
The compound may serve as an allosteric modulator for G protein-coupled receptors (GPCRs), which are critical targets in treating neurological disorders:
- Potential Disorders : Conditions such as schizophrenia and depression could benefit from compounds that modulate GPCR activity.
- Research Findings : A study indicated that analogs of pyrazolo-pyrimidines could enhance or inhibit receptor signaling in a controlled manner .
Data Table: Summary of Biological Activities
相似化合物的比较
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar pyrazolo[3,4-d]pyrimidine derivatives:
*Inferred based on structural analysis.
Key Research Findings
Impact of Substituents on Physicochemical Properties
- Electronic Effects : Fluorine and trifluoromethyl groups () introduce electron-withdrawing effects, which may enhance binding to electron-rich enzyme pockets (e.g., kinases) .
- Steric Hindrance : The 2,4,6-trimethylphenyl group in the target compound may limit binding to narrow active sites, whereas smaller substituents like methoxy () allow better accommodation .
准备方法
Direct Condensation Approach
An alternative method avoids chlorination by directly condensing the pyrazolo[3,4-d]pyrimidin-4(5H)-one core with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the presence of NaH in DMF.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yield to 62%.
Purification and Analytical Data
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted aniline and byproducts.
-
Recrystallization from ethanol yields analytically pure product.
Analytical Data :
Challenges and Troubleshooting
常见问题
Q. Table 1: Representative Yields and Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidinone | 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, K₂CO₃, DMF, 80°C | 72–83 |
Basic: How should researchers characterize the compound’s structure?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, aromatic protons in the 3,4-dimethylphenyl group appear as singlet/multiplet signals at δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₇N₅O₂: 454.2234) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–C bond lengths: 1.39–1.42 Å) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.3–2.5 (s, 6H, CH₃), δ 7.2–7.5 (m, Ar-H) | |
| X-ray | Dihedral angle: 85.3° between pyrazole and pyrimidine |
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Assay Validation : Use standardized protocols (e.g., IC₅₀ determination via dose-response curves in triplicate).
- Purity Verification : Confirm compound purity (>95%) via HPLC before testing .
- Control Experiments : Test intermediates (e.g., pyrazolo[3,4-d]pyrimidinone core) to rule out off-target effects .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce ester or amide moieties to enhance solubility (e.g., diethyl ester derivatives increased bioavailability by 40% in murine models) .
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve water solubility .
- Metabolic Stability : Assess hepatic microsomal stability; modify substituents (e.g., fluorination) to reduce CYP450 metabolism .
Advanced: How to design a Design of Experiments (DoE) approach for synthesis optimization?
Methodological Answer:
- Parameter Screening : Use fractional factorial designs to test variables (temperature, solvent, catalyst).
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions (e.g., solvent polarity vs. reaction time) .
- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., diazomethane synthesis) .
Q. Table 3: DoE Variables and Responses
| Variable | Range Tested | Optimal Value | Response (Yield %) |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | 83 |
| Solvent (DMF:H₂O) | 90:10–50:50 | 95:5 | 78 |
Advanced: How can computational methods predict binding modes to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets). Validate with mutagenesis studies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., PIM1, EGFR) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (48–72 hr exposure) .
- Solubility Testing : Perform shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How to address low reproducibility in crystallographic data?
Methodological Answer:
- Crystal Quality : Optimize crystallization conditions (e.g., vapor diffusion with PEG 4000) .
- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets.
- Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms (R factor < 0.05) .
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